molecular formula C19H20N2O5 B2376684 3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea CAS No. 2320858-68-0

3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea

Cat. No.: B2376684
CAS No.: 2320858-68-0
M. Wt: 356.378
InChI Key: HIYJLMPJNGBKPJ-UHFFFAOYSA-N
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Description

3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea is a complex organic compound featuring multiple functional groups, including furan rings, a hydroxyethyl group, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea typically involves multiple steps, starting with the preparation of the furan derivatives. One common method involves the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with various halogenated compounds . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxyethyl and phenoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea is not fully understood. it is believed to interact with various molecular targets due to its multiple functional groups. The furan rings may participate in π-π interactions with aromatic residues in proteins, while the hydroxyethyl and phenoxyethyl groups can form hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea is unique due to its combination of furan rings, hydroxyethyl, and phenoxyethyl groups

Properties

IUPAC Name

1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c22-15(16-8-9-18(26-16)17-7-4-11-25-17)13-21-19(23)20-10-12-24-14-5-2-1-3-6-14/h1-9,11,15,22H,10,12-13H2,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYJLMPJNGBKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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